Herbicidal Potency: Dual Substitution Is Required
In a systematic SAR study of 2‑(5‑isoxazolyloxy)acetamide herbicides, Kai et al. demonstrated that only derivatives bearing the 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyl group displayed potent herbicidal activity [1]. The lead compound N‑(2‑chlorophenyl)‑N‑methyl‑2‑(4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyloxy)acetamide (compound 28) achieved strong control of barnyard grass, large crabgrass, pale smartweed, and slender amaranth at application rates of 0.25–0.5 kg a.i./ha without crop injury to cotton [1]. In contrast, analogs lacking the 3‑CF₃ group (e.g., 4‑methyl‑5‑isoxazolyl derivatives) or lacking the 4‑methyl group (e.g., 3‑trifluoromethyl‑5‑isoxazolyl derivatives) were significantly less active or inactive in the same panel of weed species, establishing the dual‑substitution pattern as the minimal pharmacophore for high herbicidal efficacy [1].
| Evidence Dimension | Herbicidal efficacy against upland weeds |
|---|---|
| Target Compound Data | N‑(2‑chlorophenyl)‑N‑methyl‑2‑(4‑methyl‑3‑trifluoromethyl‑5‑isoxazolyloxy)acetamide (28): strong activity at 0.25–0.5 kg a.i./ha on four weed species |
| Comparator Or Baseline | Analogs lacking 3‑CF₃ or 4‑methyl group: significantly reduced or no herbicidal activity at equivalent rates |
| Quantified Difference | Qualitative SAR: activity retained only when both 4‑CH₃ and 3‑CF₃ are present; removal of either group abolishes potent activity |
| Conditions | Post‑emergence greenhouse assay on Echinochloa crus‑galli (barnyard grass), Digitaria ciliaris (large crabgrass), Polygonum lapathifolium (pale smartweed), Amaranthus viridis (slender amaranth), and cotton (Gossypium hirsutum cv. Nohrin‑61) |
Why This Matters
This SAR data confirms that the 4‑methyl‑3‑trifluoromethyl‑5‑isoxazolol scaffold is indispensable for herbicidal activity in this chemotype; procurement of the core heterocycle is essential for synthesizing active leads.
- [1] Kai, H.; Horita, Y.; Miki, N.; Ide, K.; Takase, A. Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. J. Pestic. Sci. 1998, 23 (3), 255–261. View Source
